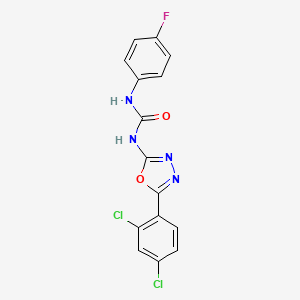
1-(5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-fluorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-fluorophenyl)urea” is a chemical compound. Its linear formula is C13H9Cl2FN2O and it has a molecular weight of 299.134 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives were synthesized and tested for in vitro anticancer activity . The cyclization of 2,4-dichlorobenzohydrazide in chloroacetic acid and phosphorous oxychloride gives 2-(chloromethyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole. This, on reaction with various primary and secondary aliphatic or aromatic amines, gives the title compounds .Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using techniques such as FT-IR, UV–visible, 1 H NMR, HRMS, and single-crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described. The cyclization of 2,4-dichlorobenzohydrazide in chloroacetic acid and phosphorous oxychloride gives 2-(chloromethyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole. This, on reaction with various primary and secondary aliphatic or aromatic amines, gives the title compounds .科学的研究の応用
Antifungal Activity
The research indicates that urea derivatives, including those related to the specified compound, have shown significant antifungal activity. Mishra, Singh, and Wahab (2000) studied the antifungal properties of 1,3,4-oxadiazole derivatives against A. niger and F. oxyporum, demonstrating their effectiveness compared to Dithane M-45, suggesting potential applications in agriculture as fungicides (Mishra, Singh, & Wahab, 2000).
Antitumor Activities
Novel urea derivatives have been synthesized and evaluated for their antitumor activities. Ling et al. (2008) synthesized 1-(2,4-dichlorophenyl)-3-[4-aryl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl] urea derivatives and found that some exhibited promising antitumor activities, highlighting the potential of such compounds in cancer research (Ling et al., 2008).
Structural Characterization
Kariuki, Abdel-Wahab, and El‐Hiti (2021) conducted a study on the synthesis and structural characterization of isostructural compounds related to 1-(5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-fluorophenyl)urea, providing valuable insights into their crystalline structure and potential applications in material science (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Apoptosis Induction and Potential Anticancer Agents
Zhang et al. (2005) identified a related compound as a novel apoptosis inducer, demonstrating activity against several breast and colorectal cancer cell lines. The study also identified the molecular target as TIP47, suggesting these compounds could be developed into potential anticancer agents (Zhang et al., 2005).
Inhibition of Chitin Synthesis
Research by Deul, Jong, and Kortenbach (1978) on urea derivatives, such as diflubenzuron, showed their ability to inhibit chitin synthesis in insect larvae, demonstrating their potential as insecticides with a novel mode of action (Deul, Jong, & Kortenbach, 1978).
作用機序
特性
IUPAC Name |
1-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2FN4O2/c16-8-1-6-11(12(17)7-8)13-21-22-15(24-13)20-14(23)19-10-4-2-9(18)3-5-10/h1-7H,(H2,19,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDOYSCKFXACBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-fluorophenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

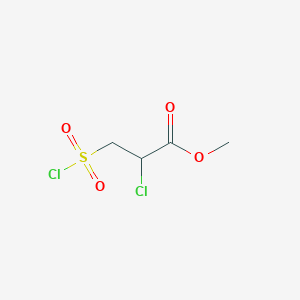
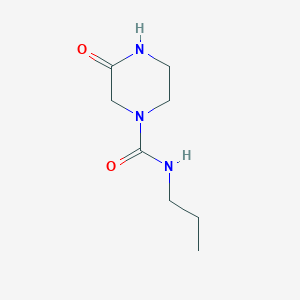

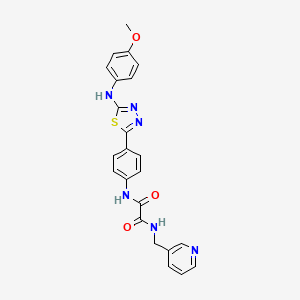
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2437863.png)
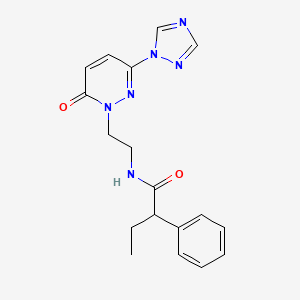
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2437868.png)


![Ethyl 2-[[7-[3-(1,3-benzodioxol-5-ylmethylamino)-3-oxopropyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetate](/img/structure/B2437871.png)
![6-bromo-2,2'-dioxo-2H,2'H-[3,4'-bichromen]-7'-yl dimethylcarbamate](/img/structure/B2437872.png)
![2-[1-(3-chloro-4-morpholinophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-methyl-2-oxoacetamide](/img/structure/B2437873.png)
![2-[4-[(4-chlorophenyl)methyl]-2,3-dioxopyrazin-1-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2437875.png)
![Tert-butyl 2-[(8,9-dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetate](/img/structure/B2437878.png)